Cas no 92022-50-9 (2-Bromobenzyl Phenyl Sulfone)

2-Bromobenzyl Phenyl Sulfone is a brominated aromatic sulfone compound with the molecular formula C₁₃H₁₁BrO₂S. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals. The presence of both bromine and sulfone functional groups enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or metal-catalyzed couplings. Its stable crystalline structure ensures ease of handling and storage. This compound is valued for its role in constructing complex molecular architectures, offering precise control in synthetic pathways. High purity grades are available to meet rigorous research and industrial requirements.
2-Bromobenzyl Phenyl Sulfone structure
2-Bromobenzyl Phenyl Sulfone structure
Product Name:2-Bromobenzyl Phenyl Sulfone
CAS No:92022-50-9
MF:C13H11BrO2S
MW:311.194241762161
MDL:MFCD06797069
CID:800322
PubChem ID:87565186
Update Time:2025-05-20

2-Bromobenzyl Phenyl Sulfone Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-bromo-2-[(phenylsulfonyl)methyl]-
    • 2-Bromobenzyl Phenyl Sulfone
    • 1-(benzenesulfonylmethyl)-2-bromobenzene
    • 2-BROMOBENZYL PHENYL SULFONE EP
    • 1-Bromo-2-(phenylsulfonylmethyl)benzene
    • 1-bromo-2-((phenylsulfonyl)methyl)benzene
    • 1-bromo-2-[(phenylsulfonyl)methyl]benzene
    • 2-Bromobenzylphenyl sulfone
    • CQNGEPLMWCLSBR-UHFFFAOYSA-N
    • VZ24080
    • 1-(phenylsulfonylmethyl)-2-bromobenzene
    • B2367
    • 1-Bromo-2-[(phenylsulfonyl)methyl]benzene (ACI)
    • Sulfone, o-bromobenzyl phenyl (7CI)
    • 92022-50-9
    • 1-[(benzenesulfonyl)methyl]-2-bromobenzene
    • DB-057282
    • DTXSID70462792
    • AKOS025295917
    • SCHEMBL4959331
    • T71458
    • MFCD06797069
    • MDL: MFCD06797069
    • Inchi: 1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
    • InChI Key: CQNGEPLMWCLSBR-UHFFFAOYSA-N
    • SMILES: O=S(CC1C(Br)=CC=CC=1)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 309.96600
  • Monoisotopic Mass: 309.96631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 469.3±37.0 °C at 760 mmHg
  • Flash Point: 237.6±26.5 °C
  • Refractive Index: 1.615
  • PSA: 42.52000
  • LogP: 4.50380
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-Bromobenzyl Phenyl Sulfone Security Information

2-Bromobenzyl Phenyl Sulfone Pricemore >>

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2-Bromobenzyl Phenyl Sulfone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, 25 °C
1.2 Reagents: Water ;  25 °C
Reference
Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides
Liu, Ting; Qiu, Renhua ; Zhu, Longzhi; Yin, Shuang-Feng; Au, Chak-Tong; et al, Chemistry - An Asian Journal, 2018, 13(24), 3833-3837

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) ,  Sodium pyrosulfite Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 24 h, 120 °C
Reference
One-pot synthesis of sulfones via Ni(II)-catalyzed sulfonylation of boronic acids, Na2S2O5 and benzylic ammonium salts
Zhu, Haibo ; Liu, Yishuai; Zhang, Yingying; Yang, Liu; Meng, Jia; et al, Molecular Catalysis, 2021, 505,

Production Method 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Tetrapropylammonium bromide Solvents: Acetonitrile ;  12 h, reflux
Reference
Efficient new protocol to synthesize aromatic and heteroaromatic dithioesters
Abrunhosa, Isabelle; Gulea, Mihaela; Masson, Serge, Synthesis, 2004, (6), 928-934

Production Method 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  2 h, 80 °C
1.2 Solvents: Water ;  20 - 30 min, cooled
Reference
Synthesis of Ring-Fused Oxazolo- and Pyrazoloisoquinolinones by a One-Pot Pd-Catalyzed Carboxamidation and Aldol-Type Condensation Cascade Process
Chouhan, Gagan; Alper, Howard, Journal of Organic Chemistry, 2009, 74(16), 6181-6189

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 min, 60 °C; 1.5 h, 60 °C
Reference
Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones
Yin, Qi; Guo, Nian; Yin, Xinchi; Ma, Ge; Huang, Yu; et al, Journal of Mass Spectrometry, 2021, 56(4),

2-Bromobenzyl Phenyl Sulfone Raw materials

2-Bromobenzyl Phenyl Sulfone Preparation Products

Additional information on 2-Bromobenzyl Phenyl Sulfone

2-Bromobenzyl Phenyl Sulfone: A Comprehensive Overview

The compound 2-Bromobenzyl Phenyl Sulfone, identified by the CAS number 92022-50-9, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its unique structural properties and diverse applications in various industries. The name itself suggests its composition: it consists of a benzyl group substituted with a bromine atom at the second position and a phenyl sulfone moiety. The sulfone group (-SO₂-) plays a crucial role in determining the compound's reactivity and stability.

Recent studies have highlighted the importance of 2-Bromobenzyl Phenyl Sulfone in synthesizing advanced materials and pharmaceutical intermediates. Its ability to act as both an electrophilic and nucleophilic agent makes it versatile in organic reactions. For instance, researchers have utilized this compound in the development of novel polymers with enhanced thermal stability and mechanical properties. The sulfone group contributes significantly to these improvements by forming strong intermolecular hydrogen bonds and stabilizing the polymer chains.

In the pharmaceutical industry, 2-Bromobenzyl Phenyl Sulfone has been employed as an intermediate in the synthesis of bioactive compounds. Its bromine atom serves as an excellent leaving group, facilitating substitution reactions that are essential in drug design. Recent findings have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for future therapeutic agents.

The synthesis of 2-Bromobenzyl Phenyl Sulfone involves a multi-step process that typically begins with the bromination of benzene rings followed by sulfonation. Advanced techniques such as microwave-assisted synthesis have been explored to optimize reaction conditions, leading to higher yields and improved purity. These advancements underscore the compound's importance in modern chemical synthesis.

In terms of physical properties, 2-Bromobenzyl Phenyl Sulfone exhibits a high melting point due to its rigid structure and strong intermolecular interactions. Its solubility in organic solvents makes it suitable for various solution-based reactions. Researchers have also investigated its spectroscopic properties, which provide valuable insights into its electronic structure and reactivity.

The application of 2-Bromobenzyl Phenyl Sulfone extends beyond traditional chemical synthesis. It has found use in catalysis, where its ability to stabilize transition states enhances reaction efficiency. Recent studies have demonstrated its potential as a catalyst in asymmetric synthesis, opening new avenues for enantioselective reactions.

In conclusion, 2-Bromobenzyl Phenyl Sulfone is a multifaceted compound with significant contributions to organic chemistry, materials science, and pharmacology. Its unique properties and versatile applications continue to drive innovative research, ensuring its relevance in future scientific advancements.

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